molecular formula C11H15ClN2O B14890916 N-(4-chloropyridin-2-yl)-2-ethylbutanamide

N-(4-chloropyridin-2-yl)-2-ethylbutanamide

Cat. No.: B14890916
M. Wt: 226.70 g/mol
InChI Key: VBXRLKBXWWSDLA-UHFFFAOYSA-N
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Description

N-(4-chloropyridin-2-yl)-2-ethylbutanamide is an organic compound that belongs to the class of amides It features a pyridine ring substituted with a chlorine atom at the 4-position and an ethylbutanamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloropyridin-2-yl)-2-ethylbutanamide typically involves the reaction of 4-chloropyridine with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-chloropyridine+2-ethylbutanoyl chloridetriethylamineThis compound\text{4-chloropyridine} + \text{2-ethylbutanoyl chloride} \xrightarrow{\text{triethylamine}} \text{this compound} 4-chloropyridine+2-ethylbutanoyl chloridetriethylamine​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloropyridin-2-yl)-2-ethylbutanamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation: The ethyl group can be oxidized to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic substitution: Products include substituted pyridines with various functional groups.

    Hydrolysis: Products include 4-chloropyridine-2-carboxylic acid and 2-ethylbutanamide.

    Oxidation: Products include 4-chloropyridine-2-carboxylic acid.

Scientific Research Applications

N-(4-chloropyridin-2-yl)-2-ethylbutanamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.

    Chemical Biology: It is employed in the design of chemical probes for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(4-chloropyridin-2-yl)-2-ethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom on the pyridine ring can participate in hydrogen bonding or electrostatic interactions with the target, while the amide group can form additional hydrogen bonds. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloropyridin-2-yl)acetamide
  • N-(4-chloropyridin-2-yl)benzamide
  • N-(4-chloropyridin-2-yl)carbamate

Uniqueness

N-(4-chloropyridin-2-yl)-2-ethylbutanamide is unique due to its specific substitution pattern and the presence of the ethylbutanamide group. This structural feature imparts distinct physicochemical properties and reactivity compared to other similar compounds. For example, the ethylbutanamide group can influence the compound’s lipophilicity and ability to penetrate biological membranes, making it a valuable scaffold in drug design.

Biological Activity

N-(4-chloropyridin-2-yl)-2-ethylbutanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and relevant case studies. The following sections will detail the synthesis, structure-activity relationships (SAR), and biological evaluations, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique pyridine ring structure substituted with a chlorine atom at the 4-position and an ethylbutanamide side chain. The synthesis typically involves the reaction of 4-chloropyridine with appropriate acylating agents under controlled conditions to yield the desired amide product.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC12H16ClN
Molecular Weight223.72 g/mol
IUPAC NameThis compound
CAS Number[Not available]

The biological activity of this compound has been linked to its interaction with various biological targets. Preliminary studies suggest it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of CTP synthase (CTPS), which is crucial for DNA synthesis and lymphocyte proliferation. Inhibition of CTPS can lead to reduced proliferation of activated T-cells, which may have implications in immune response modulation .
  • Anticancer Activity : Analogous compounds have demonstrated anticancer properties by targeting pathways associated with cell growth and survival. Investigations into similar pyridine derivatives have revealed their efficacy in inhibiting cancer cell lines through various mechanisms, including apoptosis induction .

Study 1: CTP Synthase Inhibition

A study focused on the role of CTPS in lymphocyte proliferation highlighted the impact of this compound on T-cell activation. The compound was tested for its ability to inhibit CTPS activity in vitro, resulting in decreased levels of cytidine triphosphate (CTP) in activated T-cells, thereby impairing their proliferation capabilities .

Study 2: Anticancer Properties

Another investigation evaluated a series of pyridine derivatives, including this compound, for their anticancer activity against various tumor cell lines. The results indicated that certain structural modifications enhanced potency against specific cancers, suggesting a promising avenue for drug development .

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
CTPS InhibitionReduced T-cell proliferation
Anticancer ActivityInduction of apoptosis in cancer cells

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the pyridine ring and side chains can significantly influence the biological activity of this compound. For instance, substituents that enhance electron density on the pyridine ring have been associated with increased inhibitory potency against targeted enzymes .

Table 3: SAR Insights

ModificationEffect on Activity
Electron-donating groupsIncreased potency
Alkyl chain lengthOptimal length enhances binding

Properties

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

N-(4-chloropyridin-2-yl)-2-ethylbutanamide

InChI

InChI=1S/C11H15ClN2O/c1-3-8(4-2)11(15)14-10-7-9(12)5-6-13-10/h5-8H,3-4H2,1-2H3,(H,13,14,15)

InChI Key

VBXRLKBXWWSDLA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=NC=CC(=C1)Cl

Origin of Product

United States

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